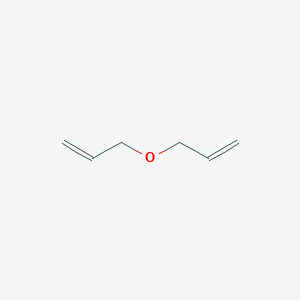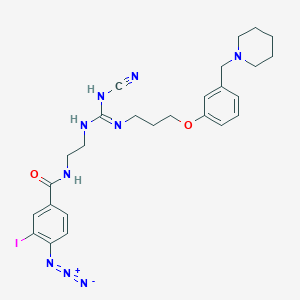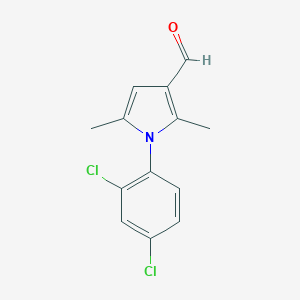
1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as DDQ, is a chemical compound that is widely used in the field of organic chemistry. It is a powerful oxidizing agent that is commonly used for the oxidation of alcohols and other organic compounds. DDQ is a versatile reagent that has found applications in various fields of research, including medicinal chemistry, material science, and chemical synthesis.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway of 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves the condensation of 2,4-dichloroacetophenone with 3-methyl-2-butanone, followed by cyclization of the resulting enone with propanal in the presence of sulfuric acid. The resulting pyrrole intermediate is then oxidized to the desired aldehyde using Jones reagent.
Starting Materials
2,4-dichloroacetophenone, 3-methyl-2-butanone, propanal, sulfuric acid, Jones reagent
Reaction
Step 1: Condensation of 2,4-dichloroacetophenone with 3-methyl-2-butanone in the presence of sodium ethoxide to form 1-(2,4-dichlorophenyl)-4,4-dimethyl-3-penten-2-one, Step 2: Cyclization of the enone intermediate with propanal in the presence of sulfuric acid to form 1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, Step 3: Oxidation of the pyrrole intermediate to the desired aldehyde using Jones reagent
Mécanisme D'action
1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a powerful oxidizing agent that works by abstracting electrons from the substrate. The mechanism of action involves the formation of a radical cation intermediate, which then undergoes further oxidation to form the final product. The mechanism of action of 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is highly dependent on the substrate and the reaction conditions.
Effets Biochimiques Et Physiologiques
1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is not commonly used in biochemical and physiological research due to its toxic and reactive nature. However, it has been reported to have some toxic effects on living organisms, including the induction of oxidative stress and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a highly versatile reagent that has found applications in various fields of research. Its advantages include its high reactivity, selectivity, and versatility. However, its limitations include its toxicity and reactivity, which can make it difficult to handle and use in certain experiments.
Orientations Futures
There are several future directions for the research and application of 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. One of the most promising areas is the development of new synthetic methodologies that utilize 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde as a key reagent. Another area is the application of 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in the synthesis of new functional materials, including organic electronics and photovoltaics. Additionally, 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has potential applications in the field of medicinal chemistry, particularly in the development of new antitumor and antiviral agents.
Applications De Recherche Scientifique
1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has found a wide range of applications in scientific research. In medicinal chemistry, it has been used as a key reagent for the synthesis of various biologically active compounds, including antitumor agents, antiviral agents, and antibiotics. In material science, it has been used for the synthesis of various functional materials, including conducting polymers and organic semiconductors. In chemical synthesis, it has been used for the oxidation of alcohols and other organic compounds.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-8-5-10(7-17)9(2)16(8)13-4-3-11(14)6-12(13)15/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSZVJYUMDEZHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382905 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
138222-73-8 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)

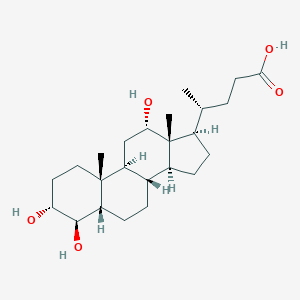
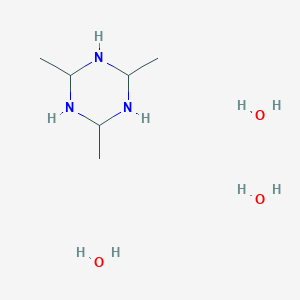
![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)

![Pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B165781.png)
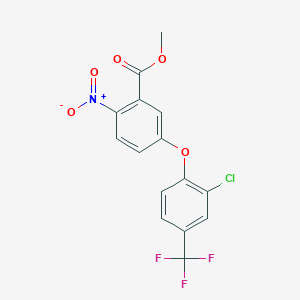
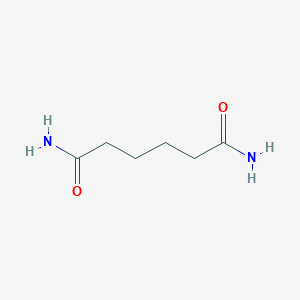
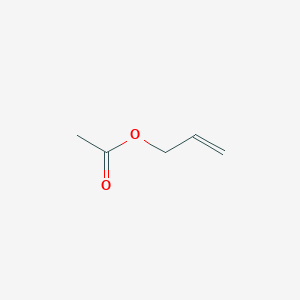
![[(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-yl] acetate](/img/structure/B165788.png)
